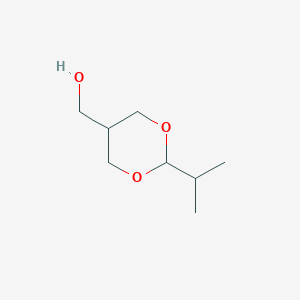

2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Description

Propriétés

IUPAC Name |

(2-propan-2-yl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZETUFLYPMIVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OCC(CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246452 | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-53-2 | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Note & Protocol: A Streamlined, Solvent-Free Synthesis of 2-isopropyl-5-hydroxymethyl-1,3-dioxane from Glycerol

Abstract

This document provides a comprehensive guide for the synthesis of 2-isopropyl-5-hydroxymethyl-1,3-dioxane, a valuable chemical intermediate, through the acid-catalyzed acetalization of glycerol with isobutyraldehyde. Glycerol, a readily available and renewable byproduct of the biodiesel industry, serves as a sustainable starting material.[1] This protocol emphasizes a solvent-free approach, enhancing the green chemistry profile of the synthesis.[2] We detail the underlying reaction mechanism, provide a step-by-step experimental procedure, outline purification techniques, and describe analytical methods for product characterization. This guide is intended for researchers in organic synthesis, green chemistry, and drug development seeking a reliable and efficient method for preparing glycerol-derived acetals.

Introduction & Scientific Principle

The conversion of glycerol into value-added chemicals is a critical aspect of sustainable industrial chemistry.[1] Glycerol acetals and ketals, formed by the reaction of glycerol with aldehydes or ketones, have diverse applications, including their use as potential fuel additives, green solvents, and versatile intermediates in the pharmaceutical and polymer industries.[3][4]

The synthesis of 2-isopropyl-5-hydroxymethyl-1,3-dioxane proceeds via the acid-catalyzed acetalization of glycerol with isobutyraldehyde. This reaction is a reversible equilibrium process.[5] To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by continuously removing the water formed during the reaction, typically through azeotropic distillation using a Dean-Stark apparatus.

The reaction can yield two primary isomeric products: a five-membered ring (a 1,3-dioxolane derivative) and a six-membered ring (a 1,3-dioxane derivative).[6] The selectivity between these isomers is influenced by the structure of the aldehyde and the reaction conditions.[7] The use of a branched aldehyde like isobutyraldehyde can favor the formation of the six-membered 1,3-dioxane product, which is the target of this protocol.[7]

Reaction Mechanism

The acetalization is catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH), which is a crystalline, non-corrosive, and highly effective organic acid catalyst that is soluble in many organic media.[8][9] The mechanism involves several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of isobutyraldehyde, increasing the electrophilicity of the carbonyl carbon.[5]

-

Nucleophilic Attack (1): A primary hydroxyl group of glycerol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer & Dehydration: The hemiacetal's hydroxyl group is protonated, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.[5]

-

Intramolecular Cyclization: The secondary hydroxyl group of the glycerol backbone performs an intramolecular nucleophilic attack on the oxonium ion, forming the six-membered 1,3-dioxane ring.

-

Deprotonation: The final product is formed upon deprotonation, regenerating the acid catalyst.

Caption: Reaction mechanism for 1,3-dioxane formation.

Materials and Experimental Protocol

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Glycerol (C₃H₈O₃) | ≥99.5%, Anhydrous | Sigma-Aldrich |

| Isobutyraldehyde (C₄H₈O) | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Benchchem[5] |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Diethyl ether (or Ethyl Acetate) | Anhydrous, ACS Grade | VWR |

| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |

| Round-bottom flask (250 mL) | 24/40 joint | Kimble |

| Dean-Stark Apparatus | 24/40 joint | Ace Glass |

| Condenser (Allihn or Liebig) | 24/40 joint | Chemglass |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle with controller | - | - |

| Separatory funnel (500 mL) | - | - |

| Rotary evaporator | - | Büchi |

| Vacuum distillation apparatus | - | - |

Step-by-Step Synthesis Protocol

-

Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add glycerol (46.0 g, 0.50 mol) and isobutyraldehyde (39.7 g, 0.55 mol). A slight excess of the aldehyde is used to drive the reaction forward. A molar ratio of glycerol to aldehyde between 1:1 and 1:1.2 is often effective.[10]

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 1 mol% relative to glycerol) to the mixture.

-

Reaction Execution:

-

Begin vigorous stirring to ensure the mixture is homogenous.

-

Heat the flask using a heating mantle to a temperature that maintains a steady reflux (typically 100-110 °C).

-

Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with the aldehyde/product.

-

Continue the reaction until water ceases to collect in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 9.0 mL (0.50 mol).

-

-

Reaction Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the crude product to a 500 mL separatory funnel and dilute with 100 mL of diethyl ether (or ethyl acetate).

-

Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.[11] (Caution: CO₂ evolution).

-

50 mL of deionized water.

-

50 mL of brine (saturated NaCl solution) to aid in phase separation.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Final Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure 2-isopropyl-5-hydroxymethyl-1,3-dioxane. The product is a clear, colorless oil.

Characterization and Data Analysis

The identity and purity of the final product must be confirmed using standard analytical techniques.[12]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and assessing the purity of the volatile product. The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (160.21 g/mol ) and a characteristic fragmentation pattern.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation, confirming the connectivity of atoms and the presence of the six-membered dioxane ring.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum should show a strong C-O acetal stretch (~1100-1200 cm⁻¹) and a broad O-H stretch (~3400 cm⁻¹) from the hydroxymethyl group, with the notable absence of a strong C=O stretch (~1720 cm⁻¹) from the starting isobutyraldehyde.

Typical Results

| Parameter | Value / Observation |

| Physical Appearance | Colorless to pale yellow oil |

| Molecular Weight | 160.21 g/mol |

| Typical Yield | >90% (based on glycerol) |

| Purity (by GC) | >98% after distillation |

| ¹H NMR (CDCl₃, representative shifts) | δ ~4.2-3.5 (m, CH₂-O and CH-O protons), δ ~3.6 (d, CH₂OH), δ ~2.0 (m, CH of isopropyl), δ ~0.9 (d, CH₃ of isopropyl) |

Overall Synthesis Workflow

The entire process from starting materials to final, characterized product can be visualized as a streamlined workflow.

Sources

- 1. Glycerol acetals and ketals as possible diesel additives. A review of their synthesis protocols [ideas.repec.org]

- 2. Sustainable synthesis of acetals from glycerol as potential additives for biofuels under solvent-free conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]

- 9. Uses of Para Toluene Sulfonic Acid - Amizara [amizaraspecialitychemicals.co.in]

- 10. US20080207927A1 - Process for the production of glycerol acetals - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hovione.com [hovione.com]

Application Notes & Protocols: Leveraging 2-isopropyl-5-hydroxymethyl-1,3-dioxane as a Bio-Based Surfactant Intermediate

Abstract

The increasing demand for sustainable and high-performance surfactants has driven research toward bio-based platform molecules. Glycerol, a readily available byproduct of biodiesel production, is a key feedstock in this endeavor.[1][2][3] This document provides detailed application notes and protocols for the use of 2-isopropyl-5-hydroxymethyl-1,3-dioxane, a glycerol ketal, as a versatile intermediate for synthesizing novel, chemodegradable surfactants. We present methodologies for the preparation of both anionic and nonionic surfactants, discuss their performance characteristics, and highlight their significant advantage as 1,4-dioxane-free alternatives to conventional ethoxylated surfactants. This guide is intended for researchers, chemists, and drug development professionals seeking to develop next-generation surfactant systems with improved environmental profiles.

Introduction: The Strategic Value of 2-isopropyl-5-hydroxymethyl-1,3-dioxane

2-isopropyl-5-hydroxymethyl-1,3-dioxane is a cyclic ketal derived from the acid-catalyzed condensation of glycerol with isobutyraldehyde. This compound is part of a broader class of glycerol acetals and ketals recognized for their utility as bio-based solvents and chemical intermediates.[4] Its molecular architecture offers a unique combination of features that make it an exceptional starting point for surfactant synthesis:

-

Bio-Based Origin: Synthesized from glycerol, it provides a direct route to valorize a renewable feedstock, aligning with the principles of green chemistry.[1]

-

Reactive Handle: The primary hydroxyl (-CH₂OH) group at the C-5 position serves as an accessible site for chemical modification, allowing for the attachment of various hydrophilic head groups.

-

Inherent Hydrophobicity: The 1,3-dioxane ring, substituted with an isopropyl group, provides the necessary hydrophobic character for surface activity.

-

Chemodegradability: The ketal linkage within the dioxane ring is susceptible to hydrolysis under acidic conditions.[5][6] This allows the surfactant molecule to be intentionally degraded into non-surface-active, often more biodegradable, components (glycerol, isobutyraldehyde, and the headgroup fragment), which is a significant environmental advantage.[5]

-

1,4-Dioxane-Free Pathway: Surfactants derived from this intermediate offer a compelling alternative to traditional ethoxylated surfactants, which can contain the carcinogenic byproduct 1,4-dioxane.[7][8]

This guide will detail the synthesis of the intermediate itself, followed by protocols for its conversion into high-value anionic and nonionic surfactants.

Synthesis of the Intermediate: 2-isopropyl-5-hydroxymethyl-1,3-dioxane

The foundational step is the protection of two of glycerol's hydroxyl groups via ketalization with isobutyraldehyde. This reaction selectively leaves the primary hydroxyl group at the C-5 position of the newly formed dioxane ring available for subsequent reactions.

Protocol 2.1: Acid-Catalyzed Ketalization of Glycerol

Objective: To synthesize 2-isopropyl-5-hydroxymethyl-1,3-dioxane from glycerol and isobutyraldehyde.

Causality of Experimental Design: The reaction is an equilibrium process. To drive it towards the product, the water formed as a byproduct must be continuously removed. A Dean-Stark apparatus is the standard and most efficient method for this purpose when using an azeotrope-forming solvent like toluene. p-Toluenesulfonic acid (p-TsOH) is a cost-effective and highly efficient acid catalyst for acetal and ketal formation.[9]

Materials:

-

Glycerol (1.0 mol)

-

Isobutyraldehyde (1.1 mol)

-

p-Toluenesulfonic acid monohydrate (0.01 mol, catalyst)

-

Toluene (500 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (1 L)

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine glycerol, isobutyraldehyde, toluene, and p-toluenesulfonic acid in the round-bottom flask.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude product can be purified by vacuum distillation to yield 2-isopropyl-5-hydroxymethyl-1,3-dioxane as a colorless oil.

Caption: Workflow for anionic surfactant synthesis.

Protocol 3.2: Synthesis of Nonionic Surfactants via Ethoxylation

Objective: To synthesize an ethoxylated 2-isopropyl-5-hydroxymethyl-1,3-dioxane.

Causality of Experimental Design: Base-catalyzed ethoxylation is the industry standard. A strong base like potassium hydroxide (KOH) deprotonates the alcohol, creating a more nucleophilic alkoxide that initiates the ring-opening polymerization of ethylene oxide. This reaction is performed under pressure in a specialized reactor due to the gaseous nature of ethylene oxide. The number of ethylene oxide equivalents added directly controls the average length of the hydrophilic PEG chain, which in turn determines the hydrophilic-lipophilic balance (HLB) of the final surfactant.

Materials:

-

2-isopropyl-5-hydroxymethyl-1,3-dioxane (1.0 mol)

-

Potassium hydroxide (KOH, catalyst)

-

Ethylene oxide (EO, desired molar equivalents, e.g., 5.0 mol for a 5-mole ethoxylate)

Equipment:

-

High-pressure autoclave reactor equipped for gas addition, heating, and stirring.

Procedure: (Caution: Ethylene oxide is toxic and highly flammable. This reaction must be performed by trained personnel in a suitable high-pressure facility.)

-

Charge the autoclave with 2-isopropyl-5-hydroxymethyl-1,3-dioxane and the KOH catalyst.

-

Seal the reactor and purge thoroughly with nitrogen to remove all oxygen.

-

Heat the mixture to the desired reaction temperature (typically 120-160 °C).

-

Introduce ethylene oxide into the reactor under pressure, maintaining the temperature and pressure according to the desired reaction kinetics.

-

The reaction is typically complete when the pressure in the reactor ceases to drop, indicating the consumption of EO.

-

Cool the reactor and purge with nitrogen before venting.

-

The resulting product, a polyethoxylated nonionic surfactant, can be used as is or neutralized with a weak acid (e.g., acetic acid) to quench the catalyst.

Application Notes and Performance Data

The surfactants synthesized from this dioxane intermediate exhibit properties competitive with conventional products, with the added benefits of sustainability and chemodegradability.

Performance Characteristics

The surface-active properties are highly dependent on the nature of the headgroup and the specific hydrophobic tail. Studies on analogous 2-alkyl-1,3-dioxane derivatives provide insight into their performance. [5][6]

| Surfactant Class | Hydrophilic Head Group | Typical CMC (mol/L) | γ at CMC (mN/m) | Key Properties & Applications |

|---|---|---|---|---|

| Anionic | -CH₂-O-SO₃⁻Na⁺ | 10⁻³ - 10⁻⁴ | 28 - 35 | Good detergency and foaming. Suitable for cleaners, personal care. Chemodegradable in acidic conditions. |

| Nonionic | -CH₂-(OCH₂CH₂)n-OH | Varies with 'n' | 30 - 40 | Excellent emulsification, low foaming, hard water stability. Used in detergents, emulsifiers, wetting agents. HLB is tunable. |

CMC (Critical Micelle Concentration), γ (Surface Tension)

Key Advantage: A 1,4-Dioxane-Free Platform

Many common surfactants, particularly anionic sodium laureth sulfate (SLES) and nonionic alcohol ethoxylates, are produced using ethylene oxide. [7]A side reaction during the sulfation of ethoxylated alcohols can produce 1,4-dioxane, a substance classified as a likely human carcinogen. [8]Regulatory pressure is mounting to limit or eliminate 1,4-dioxane from consumer products. [7] The surfactant synthesis pathways described herein do not generate 1,4-dioxane . The dioxane ring in the intermediate is a six-membered ring with two oxygen atoms in a 1,3-relationship, structurally distinct from the hazardous 1,4-dioxane isomer. This makes 2-isopropyl-5-hydroxymethyl-1,3-dioxane a strategically critical intermediate for formulating products that are inherently free of this contaminant.

Workflow for Surfactant Characterization

A self-validating protocol for any newly synthesized surfactant involves a systematic characterization of its structure and performance.

Sources

- 1. Green synthesis of glycerol-derived surfactants and carbonates for environmental applications [iris.polito.it]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Glycerol Derivatives as Fuel Additive: Synthesis of Solketal From Glycerol and Acetone With Various Acid Clay Catalysts | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Surface Properties, and Hydrolysis of Chemodegradable Anionic Surfactants: Diastereomerically Pure cis- and trans-2,5-Disubstituted-1,3-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jrhessco.com [jrhessco.com]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. prepchem.com [prepchem.com]

- 10. safic-alcan.com [safic-alcan.com]

- 11. es.firp-ula.org [es.firp-ula.org]

Improving yield of 1,3-dioxane over 1,3-dioxolane in acetalization

Technical Support Center: Selective Acetalization (1,3-Dioxane vs. 1,3-Dioxolane)

Module 1: The Thermodynamic vs. Kinetic Battlefield

Technical Note: The competition between forming a 1,3-dioxane (6-membered ring) and a 1,3-dioxolane (5-membered ring) is rarely about "optimizing a catalyst" and almost exclusively about controlling thermodynamics .

In acetalization (e.g., protecting glycerol or polyols), the Hannewald Rule generally applies:

-

Ketones (e.g., Acetone): Preferentially form 1,3-dioxolanes (5-membered rings).

-

Aldehydes (e.g., Benzaldehyde): Preferentially form 1,3-dioxanes (6-membered rings).[1]

The Mechanistic "Why": The stability of the 1,3-dioxane ring depends on the chair conformation.

-

Acetone (Acetonide): Formation of a 2,2-dimethyl-1,3-dioxane forces one methyl group into an axial position. This creates severe 1,3-diaxial steric strain (approx. 3.0 kcal/mol destabilization), making the 5-membered dioxolane energetically superior.

-

Benzaldehyde (Benzylidene): The phenyl group can adopt a purely equatorial position in the 6-membered chair, minimizing strain. Consequently, the 1,3-dioxane becomes the thermodynamic sink.

Module 2: Diagnostic Workflow (Graphviz)

Use this decision tree to determine if your target molecule is chemically accessible.

Figure 1: Decision tree for predicting regioselectivity in polyol protection.

Module 3: Troubleshooting Scenarios

Scenario A: "I am using Acetone/DMP and getting the 5-membered ring (Dioxolane). How do I force the 6-membered ring?"

Diagnosis: You are fighting the laws of physics. Root Cause: The 2,2-dimethyl-1,3-dioxane (acetonide of a 1,3-diol) suffers from significant syn-diaxial repulsion. The 5-membered ring (Solketal structure) is thermodynamically favored by >2 kcal/mol. Corrective Action:

-

Change the Protecting Group: If you must protect the 1,3-diol, switch from an acetonide (isopropylidene) to a benzylidene (using benzaldehyde) or a cyclohexylidene (using cyclohexanone). Cyclohexanone does not suffer the same diaxial penalty as acetone because the ring constraints alleviate the axial interaction.

-

Kinetic Trapping (High Risk): If you absolutely require the acetonide, you must operate under kinetic control (Low Temp: -20°C to 0°C, short time), but this rarely yields high selectivity for the 6-ring in the presence of a competing 1,2-diol.

Scenario B: "I am using Benzaldehyde but still seeing Dioxolane impurities."

Diagnosis: The reaction has not reached thermodynamic equilibrium. Root Cause: The 5-membered ring often forms faster (Kinetic Product) due to the entropy advantage of closing a smaller ring. If you stop the reaction too early, you isolate the kinetic product. Corrective Action:

-

Push to Equilibrium: Increase reaction time and temperature (Reflux).

-

Acid Catalyst: Ensure sufficient p-TsOH (0.05 eq) or Camphorsulfonic acid (CSA).

-

Water Removal: Equilibrium must be driven forward. Use a Dean-Stark trap or 4Å Molecular Sieves.

-

Isomerization: Treat the isolated mixture with acid catalyst in dry solvent to allow the 5-ring to rearrange to the stable 6-ring.

Module 4: Optimized Experimental Protocols

Protocol 1: Thermodynamic Synthesis of 1,3-Dioxanes (Benzylidene Acetal)

Target: Selective protection of 1,3-diol moieties (e.g., 4,6-O-benzylidene-D-glucose).

Reagents:

-

Substrate (Polyol)

-

Benzaldehyde dimethyl acetal (BDMA) [Preferred over benzaldehyde for water management]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) or Camphorsulfonic acid (CSA).

-

Solvent: Acetonitrile (polar) or Toluene (non-polar, for azeotrope).

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask. Add Substrate (1.0 equiv) and Solvent (0.2 M concentration).

-

Reagent Addition: Add BDMA (1.2 equiv) and p-TsOH (0.1 equiv).

-

Reaction (The Critical Step):

-

Option A (Azeotropic): Reflux in Toluene with a Dean-Stark trap.[2] This physically removes methanol/water, driving the reaction to the Thermodynamic Product (1,3-Dioxane) .

-

Option B (Vacuum): If using BDMA, connect to a rotary evaporator at 40-50°C under reduced pressure (200 mbar) to continuously remove the generated methanol.

-

-

Equilibration Check: Monitor by TLC. If the 5-ring (kinetic) appears initially, continue heating . The 5-ring will rearrange to the 6-ring over time.

-

Quench: Add Triethylamine (Et3N) to neutralize the acid before concentration. Acidic concentration promotes hydrolysis.

Data Comparison: Carbonyl Source vs. Ring Selectivity (Glycerol Substrate)

| Carbonyl Source | Major Product | Ring Size | Selectivity Ratio | Reason |

| Acetone | Solketal | 5-membered | 98:2 (5-ring favored) | 1,3-diaxial strain in 6-ring. |

| Benzaldehyde | 2-phenyl-1,3-dioxan-5-ol | 6-membered | >90:10 (6-ring favored) | Equatorial phenyl stabilizes 6-ring. |

| Formaldehyde | Mixture | Mixed | ~60:40 | Lack of steric bulk reduces bias. |

| Cyclohexanone | 1,3-dioxane spirocycle | 6-membered | Variable | Less strain than acetone; often favors 6-ring. |

Module 5: FAQ - Quick Troubleshooting

Q: Can I use Lewis Acids (BF3·OEt2) instead of Brønsted acids? A: Yes, but Lewis acids are often too aggressive and can lead to polymerization or ring-opening. p-TsOH or Amberlyst-15 (solid acid) are superior for achieving thermodynamic equilibration because they allow reversible ring-opening/closing without degrading the substrate.

Q: Why is my yield of 1,3-dioxane low even with benzaldehyde? A: Check your water content. 1,3-dioxanes are sensitive to hydrolysis.[3] If your solvent is "wet" or you generate water without removing it, the equilibrium shifts back to the diol. Use Benzaldehyde Dimethyl Acetal instead of Benzaldehyde to produce methanol instead of water, which is easier to remove and less damaging.

Q: I have a 1,2,4-triol. Which rings will form? A:

-

With Acetone : The 1,2-diol will protect (5-ring).[4]

-

With Benzaldehyde : The 1,3-diol (positions 2 and 4) will protect (6-ring).

-

This orthogonality is a powerful tool in total synthesis.

References

-

Mechanistic Basis of Acetal Selectivity

-

Thermodynamic Data on Glycerol Acetals

-

General Protection Group Theory

- Title: "Protective Groups in Organic Synthesis (Greene's)"

- Source: Wiley Online Library

-

URL:[Link]

- Catalytic Methods for Dioxanes: Title: "1,3-Dioxane Synthesis by Catalytic Prins Reaction" Source: Synthesis (Thieme Connect)

Sources

- 1. CAS 2425-41-4: 2-Phenyl-1,3-dioxane-5,5-dimethanol [cymitquimica.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]

- 6. Novel regiocontrolled protection of 1,2- and 1,3-diols via mild cleavage of methylene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

Technical Support Center: Stabilizing 2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Topic: Prevention of Acid-Catalyzed Hydrolysis in Cyclic Acetals Ticket ID: #DXN-ISO-005 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Chemical Context

You are likely working with 2-isopropyl-5-hydroxymethyl-1,3-dioxane as a protected intermediate or a structural scaffold.[1] This molecule is a 1,3-dioxane cyclic acetal derived from isobutyraldehyde and a triol (likely 2-hydroxymethyl-1,3-propanediol).[1]

The Core Problem: While 1,3-dioxanes are thermodynamically more stable than their 5-membered (1,3-dioxolane) counterparts, they remain highly susceptible to acid-catalyzed hydrolysis .[1][2] The presence of the 2-isopropyl group adds steric bulk that retards hydrolysis slightly compared to unbranched acetals, but it does not prevent it.

The Failure Mode:

In the presence of trace acid (

-

Purification (Acidic silica gel).

-

Workup (Acidic aqueous washes).

-

Storage (Hygroscopic uptake of atmospheric moisture + trace acid).[1]

The Chemistry of Degradation (Mechanism)[1]

To prevent hydrolysis, you must break the mechanistic chain.[1] The reaction is an equilibrium process governed by the A-1 or A-2 mechanism depending on conditions.[1]

Pathway Visualization

Figure 1: The acid-catalyzed hydrolysis cascade. Note that the formation of the oxocarbenium ion is often the rate-limiting step, driven solely by proton availability.

Troubleshooting & Prevention Protocols

Scenario A: "My product decomposes on the Silica Column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.5–7.0 in slurry, but Lewis acidic sites exist).[1] This is sufficient to cleave sensitive acetals during the 20–60 minute residence time of a column run.

Protocol: Basified Silica Gel Chromatography Do not skip this step for acetals.[1]

-

Prepare the Mobile Phase: Add 1% Triethylamine (TEA) (v/v) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).[1]

-

Slurry the Silica: Mix your silica gel with the TEA-doped solvent before packing the column.

-

Flush: Flush the packed column with 2–3 column volumes of the TEA-doped solvent.

-

Load & Run: Load your sample. You may reduce TEA to 0.5% for the actual run, but maintaining 1% is safer.[1]

-

Evaporation: Rotovap immediately. TEA has a higher boiling point (89°C) than many solvents; residual TEA is better than residual acid.[1]

Why this works: TEA neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing the initial protonation step shown in Figure 1.[1]

Scenario B: "I lost yield during aqueous workup."

Diagnosis: Using 1M HCl or even saturated NH₄Cl (which is weakly acidic, pH ~4–5) to quench a reaction can induce hydrolysis, especially if the extraction takes time.[1]

Protocol: Buffered pH Control Target pH range: 7.5 – 9.0[1]

| Workup Step | Dangerous Reagent (AVOID) | Safe Alternative (USE) |

| Quenching | 1M HCl, 1M H₂SO₄ | Saturated NaHCO₃ or Phosphate Buffer (pH 7) |

| Washing | Saturated NH₄Cl | Brine (NaCl) with 1% NaHCO₃ |

| Drying | Acidic MgSO₄ (rare but possible) | Anhydrous K₂CO₃ or Na₂SO₄ |

Technical Insight: If you must neutralize a basic reaction (e.g., after using NaH), pour the reaction mixture into a rapidly stirring flask of Saturated NaHCO₃ at 0°C. Never add acid directly to the acetal solution.[1]

Scenario C: "The NMR looks messy after storage."

Diagnosis: The 5-hydroxymethyl group is a primary alcohol. It is hygroscopic.[1] Absorbed atmospheric water + trace acid (from CDCl₃ or glass surfaces) = slow hydrolysis.

Storage Protocol:

-

Solvent: Store the compound neat (oil/solid) if possible.[1] If in solution, use Benzene-d6 (inert) instead of CDCl₃ (which forms DCl over time).[1]

-

Stabilizer: Add a few grains of activated Potassium Carbonate (K₂CO₃) to the vial if storing for >1 week.

-

Atmosphere: Argon flush is mandatory.[1] Store at -20°C.

Diagnostic Decision Tree

Use this flow to identify where your process is failing.

Figure 2: Step-by-step isolation of the hydrolysis source.

Frequently Asked Questions (FAQ)

Q: Can I use 1,3-dioxolane (5-membered ring) conditions for this 1,3-dioxane? A: Generally, yes, but 1,3-dioxanes are more stable than dioxolanes. If a protocol works for a dioxolane, it will work for your dioxane.[1] However, deprotection (removal) requires harsher conditions (higher temperature or stronger acid) for dioxanes [1].[1]

Q: My compound is an oil. How do I remove the Triethylamine (TEA) after the column? A: TEA forms an azeotrope with Ethanol, but simple high-vacuum drying is usually sufficient.[1] If trace TEA interferes with the next step (e.g., a metal-catalyzed coupling), dissolve the oil in Et₂O and wash rapidly with pH 7.0 phosphate buffer, then dry over Na₂SO₄.[1]

Q: Is the 5-hydroxymethyl group participating in the hydrolysis? A: Unlikely to be the cause, but it complicates the consequence. The hydroxyl group makes the molecule polar, increasing its solubility in the aqueous phase during workup. This increases the effective concentration of water near the acetal center, accelerating hydrolysis if the pH is not strictly controlled [2].

Q: What is the "Safe Zone" for pH? A: 1,3-Dioxanes are kinetically stable at pH > 5 .[1] At pH 1 (0.1M HCl), hydrolysis can occur in minutes to hours depending on temperature [3].[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[3] (Chapter on Protection for the Carbonyl Group).[1][4][5]

-

Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1]

-

BenchChem. (2025).[1][2][4] Stability of 1,3-Dioxane vs 1,3-Dioxolane. Technical Note 1.2.

-

Organic Chemistry Portal. (n.d.).[1] Protecting Groups: 1,3-Dioxanes.

Sources

Technical Support Center: Purification of High-Boiling Glycerol Acetals

Topic: Purification & Isolation Protocols for Glycerol Acetals (Solketal, Benzylidene Glycerol, etc.) Ticket ID: GA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Division

Module 1: Executive Summary & Workflow Strategy

The Challenge: Glycerol acetals (e.g., Solketal, 1,3-dioxolane derivatives) present a unique purification paradox. They are high-boiling liquids (190°C–270°C at atm) that are thermally sensitive in the presence of trace acids, yet they are synthesized using acid catalysts. Furthermore, they often exist as isomeric mixtures (5-membered cis/trans dioxolanes vs. 6-membered dioxanes) with overlapping physical properties.

The Solution Architecture: Purification is not a single step but a three-phase workflow :

-

Quenching (Critical): Complete neutralization of the acid catalyst to prevent retro-aldol hydrolysis or dehydration to acrolein during heating.

-

Bulk Separation: Vacuum fractional distillation to remove unreacted glycerol and high-molecular-weight oligomers.

-

Isomer Resolution (Optional): Silica gel chromatography or high-efficiency rectification for separating regioisomers.

Decision Matrix: Selecting Your Protocol

Figure 1: Decision matrix for selecting the appropriate purification pathway based on acetal solubility and purity requirements.

Module 2: The Core Protocol (Vacuum Distillation)

Warning: Attempting to distill glycerol acetals at atmospheric pressure often leads to product decomposition (yellowing) due to temperatures exceeding 180°C.

Phase A: Catalyst Neutralization (The "Anti-Reversal" Step)

Why: Acetals are stable in base but hydrolyze rapidly in acid + heat. Distilling an acidic mixture will revert your product back to glycerol and the aldehyde/ketone.

-

Measure pH: Dissolve a small aliquot of crude mix in 1:1 water/methanol. pH must be neutral (7.0) or slightly basic (8.0).

-

Solid Base Treatment: Add anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (approx. 1.5 molar equivalents relative to the acid catalyst used).

-

Pro-Tip: Avoid aqueous base washes for Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) as it is water-soluble. Use solid bases and filter.

-

-

Filtration: Filter off the solid salts. The filtrate is now "thermally safe."

Phase B: Vacuum Fractional Distillation

Target: Separation of acetal (BP ~190°C atm) from Glycerol (BP ~290°C atm).

| Parameter | Specification | Notes |

| Vacuum Pressure | 0.1 – 5.0 mbar | Critical. At 1 mbar, Solketal boils at ~50–60°C. |

| Bath Temperature | 80°C – 120°C | Do not exceed 140°C to prevent oligomerization. |

| Condenser Temp | 0°C – 5°C | Use a circulating chiller. |

| Column Type | Vigreux (15-20cm) | Sufficient for glycerol separation. Use Packed column for isomer separation. |

Step-by-Step:

-

Degassing: Slowly lower pressure to 20 mbar to remove residual solvent (acetone/water) and low-boiling aldehydes.

-

Main Fraction: Lower pressure to <5 mbar. Collect the main fraction.

-

Solketal: Collects at ~60–62°C (at 2 mbar).

-

Benzaldehyde Acetal: Collects at ~130°C (at 2 mbar).

-

-

Stop Point: When the head temperature spikes or the residue becomes viscous/dark (glycerol bottoms), stop. Do not distill to dryness.

Module 3: Advanced Isomer Separation (Troubleshooting Selectivity)

Glycerol acetalization yields two structural isomers:

-

1,3-Dioxolane (5-membered ring): Usually the major product (kinetic and thermodynamic favorite).

-

1,3-Dioxane (6-membered ring): The minor product.

Issue: These isomers often have boiling points within 2–5°C of each other, making distillation ineffective for perfect separation.

Protocol: Silica Gel Chromatography

If your application (e.g., drug delivery vector) requires >99% isomeric purity, you must use chromatography.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient.

-

Start: 9:1 Hexane:EtOAc (Elutes less polar impurities).

-

Product Elution: 7:3 to 6:4 Hexane:EtOAc.

-

-

Detection: TLC (stain with KMnO₄ or p-Anisaldehyde; acetals are UV inactive unless they contain aromatic groups).

Module 4: Troubleshooting Guide (FAQ)

Q1: My distillate is turning yellow/brown. Why?

Diagnosis: Acid-Catalyzed Dehydration. You likely did not fully neutralize the catalyst. At distillation temperatures, trace acid converts residual glycerol into acrolein (yellow, pungent) and polymers. Fix: Stop distillation. Cool down. Treat the pot residue with solid NaHCO₃, stir for 30 mins, filter, and restart distillation.

Q2: Can I wash the reaction mixture with water to remove unreacted glycerol?

Diagnosis: Solubility Mismatch.

-

For Solketal (Acetone-Glycerol): NO. Solketal is miscible with water.[1] You will lose your product in the aqueous waste.

-

For Benzaldehyde/Furfural Acetals: YES. These are lipophilic. You can wash the organic phase with brine/water to remove glycerol, then dry with MgSO₄ before distillation.

Q3: I see "cloudiness" in my final distilled product.

Diagnosis: Moisture Contamination (Hygroscopicity). Glycerol acetals are hygroscopic (water-attracting). Cloudiness indicates water absorption from the air or insufficient drying of the crude. Fix: Store over 4Å Molecular Sieves. For immediate fix, dry with MgSO₄ and filter.

Q4: The boiling point is fluctuating wildly.

Diagnosis: Azeotrope or Water Bursts. Water/Acetone pockets can cause "bumping." Fix: Ensure you have a "forerun" step where you hold the vacuum at 20–30 mbar to strip volatiles before dropping to high vacuum (<5 mbar) for the product.

References

-

Mota, C. J. A., et al. (2010). Glycerol acetals: Potential biodiesel additives and solvents.[2]Industrial & Engineering Chemistry Research , 49(10), 4563–4570.

-

Deutsch, J., et al. (2007). Solvent-free acetalization of glycerol over solid acid catalysts.Catalysis Communications , 8(12), 1837–1842.

-

Trifoi, A. R., et al. (2016). Glycerol acetals and ketals as bio-based solvents: synthesis and properties.Renewable Energy , 99, 1136–1145.

-

Silva, P. H. R., et al. (2010).[3] Thermodynamic analysis of the reaction of glycerol with acetone.Fuel , 89(12), 3604–3609.

Sources

Technical Support Center: Optimizing Catalyst Load for Glycerol Isobutyraldehyde Condensation

Welcome to the technical support center for the catalytic condensation of glycerol with isobutyraldehyde. This guide is designed for researchers, scientists, and process development professionals to provide in-depth, practical solutions for optimizing catalyst loading and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to bridge theoretical knowledge with field-proven insights to enhance your experimental success.

The conversion of glycerol, a major byproduct of the biodiesel industry, into value-added chemicals is a cornerstone of sustainable chemistry.[1] Its reaction with aldehydes like isobutyraldehyde produces cyclic acetals, which are valuable as fuel additives, green solvents, and specialty chemical intermediates.[2] The efficiency of this process hinges on the catalyst, and optimizing its load is a critical step in developing a robust and economical process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers often have when approaching this reaction for the first time.

Q1: What is the glycerol-isobutyraldehyde condensation reaction and what are its main products?

This is an acid-catalyzed acetalization reaction. Glycerol, a triol, reacts with isobutyraldehyde to form a five-membered cyclic acetal (2-isopropyl-5-hydroxy-1,3-dioxane) and a six-membered cyclic acetal (2-isopropyl-4-hydroxymethyl-1,3-dioxolane), along with water as a byproduct. The distribution between these two primary isomers is often a key focus of optimization.

Q2: Why is catalyst loading such a critical parameter to optimize?

Catalyst loading, typically expressed as a weight percentage (wt%) relative to a limiting reactant (usually glycerol), directly influences several key process outcomes:

-

Reaction Rate: A higher catalyst load generally provides more active sites, increasing the reaction rate up to a point where mass transfer limitations may occur.[3]

-

Conversion: Sufficient catalyst is necessary to achieve high conversion of glycerol within a practical timeframe.

-

Selectivity: An improperly optimized catalyst load can sometimes promote side reactions, such as the self-condensation of isobutyraldehyde (an aldol condensation) or the self-etherification of glycerol, thus reducing selectivity towards the desired acetals.[4]

-

Process Economics: From an industrial perspective, minimizing catalyst usage without sacrificing performance is crucial for reducing costs, especially when using expensive catalysts. It also reduces the downstream effort required for catalyst separation.

Q3: What types of catalysts are effective for this reaction?

The reaction is acid-catalyzed. While homogeneous mineral acids (e.g., sulfuric acid) are effective, they pose significant challenges in separation, corrosion, and waste generation.[1] Therefore, heterogeneous solid acid catalysts are strongly preferred for their ease of recovery and reusability.[5] Commonly used catalysts include:

-

Sulfonated Ion-Exchange Resins: Amberlyst-15 is a widely cited example, known for its high acidity and effectiveness at mild temperatures.[6][7]

-

Zeolites: Materials like H-ZSM-5 offer shape selectivity and strong Brønsted acid sites.[8][9]

-

Sulfated Metal Oxides: Sulfated zirconia and titania are examples of solid superacids that can drive the reaction efficiently.

-

Heteropolyacids (HPAs): These compounds, such as tungstophosphoric acid, possess very strong Brønsted acidity and can be highly active.[10]

Q4: What is a typical starting range for catalyst loading?

A typical starting range for screening experiments is between 1% and 10% by weight relative to glycerol. For highly active catalysts like Amberlyst-15 or certain HPAs, loadings of 1-5 wt% are often sufficient.[6][11][12] For less active catalysts or more challenging conditions, loadings up to 10-15 wt% might be explored. The optimal load is a balance between achieving a desirable reaction rate and avoiding diminishing returns or negative effects.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments, explaining the underlying causes and offering clear, actionable solutions.

Problem 1: Low Glycerol Conversion

You've run the reaction for the specified time, but analysis shows a large amount of unreacted glycerol.

-

Possible Cause A: Insufficient Catalyst Loading

-

The Science: The reaction rate is fundamentally dependent on the number of available catalytic active sites. If the catalyst load is too low, there are not enough sites to convert the reactants at a reasonable rate. Increasing the catalyst amount provides more sites for the protonation of the aldehyde's carbonyl group—the key initiation step in the reaction mechanism.[13]

-

Solution: Perform a catalyst loading study. Systematically increase the catalyst amount while keeping all other parameters (temperature, reactant molar ratio, stirring speed, time) constant. This will reveal the relationship between catalyst load and conversion for your specific system. (See Protocol 1 below).

-

-

Possible Cause B: Catalyst Deactivation

-

The Science: Heterogeneous catalysts can lose activity during a reaction. This can be due to several mechanisms:

-

Coking: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores. This is more common at higher temperatures.[14][15]

-

Leaching: The active species (e.g., sulfonic acid groups on a resin) may detach from the support and dissolve into the reaction mixture.

-

Poisoning: Impurities in the reactants, particularly in crude glycerol (e.g., salts, residual base from biodiesel production), can irreversibly bind to active sites.[16]

-

-

Solution:

-

Test for Deactivation: Filter the catalyst from the reaction mixture mid-reaction. If the reaction in the filtrate stops, it indicates the catalysis is truly heterogeneous and deactivation is likely occurring on the solid.

-

Regeneration: For deactivation by coking, a calcination (burning off the coke in air) or solvent washing procedure can often regenerate the catalyst. Always follow the manufacturer's or literature guidelines for regeneration.

-

Purify Reactants: If using crude glycerol, consider a pre-treatment step (e.g., neutralization, desalination) to remove catalyst poisons.

-

Select a More Robust Catalyst: If deactivation persists, consider a catalyst with higher thermal and chemical stability.

-

-

-

Possible Cause C: Mass Transfer Limitations

-

The Science: For the reaction to occur, the glycerol and isobutyraldehyde molecules must diffuse from the bulk liquid to the catalyst's external surface and, for porous catalysts, into the pores to reach the active sites. If this diffusion is slower than the intrinsic reaction rate, the overall observed rate will be limited by mass transfer, not by the amount of catalyst.

-

Solution:

-

Increase Stirring Speed: Run the reaction at several different stirring speeds (e.g., 500, 800, 1100 RPM). If the conversion rate increases with stirring speed, you are likely in a regime of external mass transfer limitation.[6] Find a speed above which the rate no longer increases.

-

Reduce Catalyst Particle Size: Grinding the catalyst to a smaller particle size increases the external surface area and reduces internal diffusion path lengths. If this increases the rate, internal mass transfer limitations were present. Be cautious not to make the particles too fine, as this can complicate filtration.

-

-

Problem 2: Poor Selectivity to the Desired Acetal Isomer

The reaction achieves high conversion, but the ratio of the five-membered to the six-membered ring product is not ideal, or significant byproducts are formed.

-

Possible Cause A: Unfavorable Reaction Conditions

-

The Science: The formation of the five-membered ring acetal is generally considered to be kinetically favored, while the six-membered ring is the thermodynamically more stable product. Reaction temperature and time play a crucial role in determining the final product ratio. Lower temperatures tend to favor the kinetic product.

-

Solution:

-

Optimize Temperature: Run the reaction at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine its effect on selectivity.

-

Monitor Reaction Over Time: Take samples at different time points to see how the product ratio evolves. You may find that the kinetic product forms first and then slowly isomerizes to the thermodynamic product.

-

-

-

Possible Cause B: Promotion of Side Reactions

-

The Science: Isobutyraldehyde, having an α-hydrogen, can undergo acid- or base-catalyzed self-aldol condensation, especially at higher temperatures.[4][17] While less common under acidic conditions, excessively high catalyst loading or "hot spots" in the reactor could potentially promote this and other side reactions, leading to impurities and reducing yield.

-

Solution:

-

Re-evaluate Catalyst Loading: An excessively high catalyst load might not improve, and could even harm, selectivity. Check if reducing the load from its maximum tested value improves the purity of your product mixture without significantly compromising conversion.

-

Ensure Isothermal Conditions: Use an oil bath and vigorous stirring to ensure uniform temperature throughout the reactor, preventing localized overheating that could drive side reactions.

-

-

Problem 3: Inconsistent Results Between Experiments

You run the same experiment twice but get significantly different conversion or selectivity values.

-

Possible Cause A: Inconsistent Catalyst Pre-treatment/Handling

-

The Science: Many catalysts, especially hygroscopic ones like Amberlyst resins or zeolites, readily adsorb atmospheric moisture. Water can compete with reactants for active sites or, as a product of the condensation reaction, shift the equilibrium back towards the reactants, lowering the observed conversion.

-

Solution:

-

Implement a Standard Activation Protocol: Before each reaction, dry the catalyst under vacuum at a specific temperature (e.g., 80-100°C for several hours, as recommended for the specific catalyst) to remove adsorbed water.

-

Store Properly: Store activated catalysts in a desiccator to prevent rehydration.

-

-

-

Possible Cause B: Variability in Reactant Quality

-

The Science: The purity of your reactants is paramount. As mentioned, crude glycerol can contain a variety of impurities.[16] Similarly, isobutyraldehyde can oxidize over time to form isobutyric acid, which can alter the reaction environment.

-

Solution:

-

Use High-Purity Reactants for Optimization: When developing a baseline process, use the highest purity glycerol and isobutyraldehyde available.

-

Characterize Crude Reactants: If the final process must use crude glycerol, each new batch should be characterized for key impurities (water content, pH, ash content) to understand potential variability.

-

Check Aldehyde Quality: Use freshly distilled or recently purchased isobutyraldehyde to avoid issues with oxidation.

-

-

Visualized Workflows and Mechanisms

To clarify the experimental process and the underlying chemistry, we provide the following diagrams.

Caption: Experimental Workflow for Catalyst Load Optimization.

Caption: Simplified Reaction Mechanism of Acid-Catalyzed Acetalization.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to catalyst load optimization.

Protocol 1: Screening for Optimal Catalyst Loading

Objective: To determine the effect of catalyst weight loading on the conversion of glycerol and selectivity to the desired acetal products.

Materials & Equipment:

-

Glycerol (high purity, >99.5%)

-

Isobutyraldehyde (>99%)

-

Solid Acid Catalyst (e.g., Amberlyst-15, pre-activated)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate and temperature controller

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Syringes for sampling

-

GC or HPLC system for analysis with an appropriate internal standard (e.g., 1,4-dioxane)

Procedure:

-

Catalyst Activation: Dry the catalyst (e.g., Amberlyst-15) in a vacuum oven at 90°C for 4-6 hours to remove moisture. Cool to room temperature in a desiccator before use.

-

Reactor Setup: Assemble the three-neck flask with a reflux condenser, a temperature probe, and a septum for sampling. Place it on the magnetic stirrer/hot plate.

-

Reactant Charging: For a 50 mL scale reaction, charge the flask with glycerol (e.g., 9.21 g, 0.1 mol) and isobutyraldehyde (e.g., 14.42 g, 0.2 mol, for a 1:2 molar ratio). Add a stir bar.

-

Initiate Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).

-

Catalyst Addition (T=0): Once the temperature is stable, add the first designated amount of activated catalyst (e.g., 0.092 g for 1 wt% relative to glycerol). This marks the start of the reaction (t=0).

-

Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe. Immediately quench the sample in a vial containing a known volume of a suitable solvent (e.g., methanol) and the internal standard.

-

Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentrations of glycerol, isobutyraldehyde, and the acetal products.

-

Repeat: Repeat steps 2-7 for different catalyst loadings (e.g., 3 wt%, 5 wt%, 7 wt%, 10 wt%).

-

Data Evaluation: Calculate the glycerol conversion and product selectivity for each catalyst loading at each time point. Plot conversion vs. time for each loading. Also, plot final conversion vs. catalyst loading.

Protocol 2: Catalyst Reusability Test

Objective: To assess the stability and potential deactivation of the catalyst over multiple reaction cycles.

Procedure:

-

Initial Run: Perform the reaction using the optimal catalyst loading determined in Protocol 1.

-

Catalyst Recovery: At the end of the reaction, cool the mixture to room temperature. Separate the catalyst from the liquid product mixture by filtration.

-

Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or methanol) to remove any adsorbed reactants or products.

-

Catalyst Reactivation: Dry the washed catalyst under vacuum according to the activation procedure in Protocol 1.

-

Subsequent Run: Use the entire recovered and reactivated catalyst for a new reaction with fresh reactants under the exact same conditions as the initial run.

-

Repeat Cycles: Repeat steps 2-5 for a desired number of cycles (e.g., 5 cycles).

-

Analyze and Compare: Analyze the final product mixture from each cycle. Compare the final glycerol conversion and product selectivity across the cycles. A significant drop in performance indicates catalyst deactivation.

Data Presentation

Table 1: Effect of Catalyst Loading on Glycerol Condensation Reaction Conditions: Glycerol (0.1 mol), Isobutyraldehyde (0.2 mol), Temperature (60°C), Time (3 hours), Stirring (800 RPM).

| Catalyst Load (wt% vs. Glycerol) | Glycerol Conversion (%) | Selectivity to 5-Membered Acetal (%) | Selectivity to 6-Membered Acetal (%) | Total Acetal Selectivity (%) |

| 1.0 | 45.2 | 65.1 | 30.5 | 95.6 |

| 3.0 | 87.4 | 64.8 | 32.1 | 96.9 |

| 5.0 | 98.1 | 64.5 | 33.0 | 97.5 |

| 7.0 | 98.5 | 64.6 | 32.8 | 97.4 |

| 10.0 | 98.6 | 63.9 | 32.5 | 96.4 |

Note: Data is illustrative. Actual results will vary based on the specific catalyst and conditions used.

From this illustrative data, a researcher could conclude that a catalyst loading of 5 wt% provides the best balance, achieving near-complete conversion without any benefit (and potentially a slight drop in total selectivity) at higher loadings.

References

-

Multifunctional Heterogeneous Catalysts for the Selective Conversion of Glycerol into Methyl Lactate. ACS Sustainable Chemistry & Engineering. [Link]

-

Valorisation of Glycerol by Acetalization Reactions Using Heterogeneous Catalysts. Advances in Chemistry Research. [Link]

-

A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances. [Link]

-

Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. MDPI - Catalysts. [Link]

-

Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. MDPI - Catalysts. [Link]

-

Preparation of the WOX/MCM-41 Solid Acid Catalyst and the Catalytic Performance for Solketal Synthesis. ACS Omega. [Link]

-

Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. MDPI - Catalysts. [Link]

-

Recent Advances in Glycerol Catalytic Valorization: A Review. MDPI - Catalysts. [Link]

-

Synthesis and E-metric Studies of an Economically Viable Heterogeneous Acid Catalyst for Production and Upscaling of Solketal. Energy & Fuels. [Link]

-

The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. MDPI - Molecules. [Link]

-

Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst. MDPI - Catalysts. [Link]

-

Glycerol Ketal Biobased Product Preparation from Biomass-Derived Reactants Using an H-ZSM-5 Catalyst for Oil Color Painting Application. ACS Sustainable Chemistry & Engineering. [Link]

-

Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15®. ResearchGate. [Link]

-

Catalytic Deactivation of HY Zeolites in the Dehydration of Glycerol to Acrolein. MDPI - Catalysts. [Link]

-

Renewable Chemicals: Dehydroxylation of Glycerol and Polyols. PMC. [Link]

-

The effect of catalyst loading on acetalization of glycerol with acetone, furfural, and benzaldehyde over WOx/TiO2–ZrO2 catalyst. ResearchGate. [Link]

-

Heterogeneous catalytic reaction of glycerol with acetone for solketal production. MATEC Web of Conferences. [Link]

-

Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. MDPI - Molecules. [Link]

-

Glycerol esterification reaction with OA catalyzed by Amberlyst-15® at 393 K and 423 K. ResearchGate. [Link]

-

The acetylation of glycerol over amberlyst-15: Kinetic and product distribution. ResearchGate. [Link]

-

Acetalization reaction between glycerol and n-butyraldehyde using an acidic ion exchange resin. Kinetic modelling. ResearchGate. [Link]

-

A time- and space-resolved catalyst deactivation study on the conversion of glycerol to aromatics using H-ZSM-5. ResearchGate. [Link]

-

Activated carbon-based electrodes for two-steps catalytic/ electrocatalytic reduction of glycerol in Amberlyst-15 mediator. PubMed. [Link]

-

Extending Catalyst Life in Glycerol-to-Acrolein Conversion Using Non-thermal Plasma. Frontiers in Chemistry. [Link]

-

Dictating Selectivity in the Catalytic Vapor-Phase Conversion of Glycerol. AIR Unimi. [Link]

-

Studies to aid process development for the manufacture of neopentyl glycol from isobutyraldehyde: aldol condensation followed by hydrogenation. ResearchGate. [Link]

-

Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing. [Link]

-

A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. PMC. [Link]

-

Chemists' Guide to Aldol Condensation. Scribd. [Link]

-

Amberlyst-15 in organic synthesis. ARKAT USA. [Link]

-

An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI - Processes. [Link]

-

Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry. Journal of Analytical Science and Technology. [Link]

-

Navigating Glycerol Conversion Roadmap and Heterogeneous Catalyst Selection Aided by Density Functional Theory: A Review. MDPI - Catalysts. [Link]

-

Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. ResearchGate. [Link]

-

Towards a Rational Design of a Continuous-Flow Method for the Acetalization of Crude Glycerol. Semantic Scholar. [Link]

-

Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts. ResearchGate. [Link]

- Condensation of isobutyraldehyde with lower aliphatic aldehydes.

-

GC analysis of the Aldol condensation reaction of isobutyraldehyde and formaldehyde at 20 °C. ResearchGate. [Link]

-

Photoelectrochemical Selective Oxidation of Glycerol to Glyceraldehyde with Bi-Based Metal–Organic-Framework-Decorated WO3 Photoanode. MDPI - Catalysts. [Link]

-

Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. PMC. [Link]

-

Improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. SciELO. [Link]

-

Glycerol conversion to acrylonitrile by consecutive dehydration over WO3/TiO2 and ammoxidation over Sb-(Fe,V)-O. ResearchGate. [Link]

Sources

- 1. Repositório Digital de Publicações Científicas: Valorisation of Glycerol by Acetalization Reactions Using Heterogeneous Catalysts [dspace.uevora.pt]

- 2. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Renewable Chemicals: Dehydroxylation of Glycerol and Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Extending Catalyst Life in Glycerol-to-Acrolein Conversion Using Non-thermal Plasma [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Technical Guide: Distinguishing 1,3-Dioxane and 1,3-Dioxolane Rings by 1H NMR

Executive Summary

In synthetic organic chemistry—particularly in carbohydrate and polyol protection—distinguishing between 5-membered 1,3-dioxolane (kinetic products) and 6-membered 1,3-dioxane (thermodynamic products) rings is a critical structural assignment.

While 13C NMR provides distinct chemical shift windows for the acetal carbon (approx. 100 ppm for dioxanes vs. 104+ ppm for dioxolanes), 1H NMR offers a self-validating mechanistic diagnosis through scalar coupling constants (

The Core Distinction:

-

1,3-Dioxanes adopt a rigid chair conformation , resulting in a large trans-diaxial coupling constant (

) between the protons on the backbone carbons. -

1,3-Dioxolanes exist in a flexible envelope/twist conformation , resulting in averaged coupling constants (typically

) that rarely exceed 9 Hz.

Mechanistic Basis: Conformational Analysis[1]

To interpret the NMR data correctly, one must understand the physical behavior of the rings in solution.

1,3-Dioxane (6-Membered)

Like cyclohexane, the 1,3-dioxane ring sits predominantly in a chair conformation .[1][2] This rigidity locks the protons at positions C4 and C6 into distinct axial and equatorial orientations.

-

Key Feature: The dihedral angle between an axial proton at C4 and an axial proton at C5 is nearly 180°. According to the Karplus equation , this maximizes orbital overlap, leading to a large coupling constant.

1,3-Dioxolane (5-Membered)

The 1,3-dioxolane ring undergoes rapid pseudorotation between envelope and twist forms. This flexibility averages the dihedral angles between vicinal protons.

-

Key Feature: There is no true "axial/equatorial" distinction. Protons are described as cis or trans. The resulting

values are intermediate and lack the extreme magnitude of the dioxane trans-diaxial coupling.

Figure 1: Mechanistic link between ring size, conformation, and observable coupling constants.

Primary Diagnostic: The "J-Test"

The most reliable method for distinguishing these rings by 1H NMR is the analysis of the coupling patterns of the protons on the carbon backbone (positions 4, 5, and 6).

Comparative Data Table

| Feature | 1,3-Dioxane (Chair) | 1,3-Dioxolane (Envelope) |

| Key Coupling ( | ||

| Secondary Coupling | Rarely distinguishable | |

| Geminal Coupling ( | Large ( | Smaller ( |

| Chemical Shift ( | Large separation between ax/eq protons ( | Protons often overlap (multiplets) |

The Diagnostic Rule

If you observe a vicinal coupling constant (

Case Study: Benzylidene Acetals in Carbohydrates

The most common application of this analysis is in sugar chemistry (e.g., protecting glucose or mannitol), where benzaldehyde can form either a 4,6-O-benzylidene (dioxane) or a 2,3-O-benzylidene (dioxolane).

The 4,6-O-Benzylidene (Dioxane) Signal

In a hexopyranose sugar (like glucose) protected with a 4,6-benzylidene:

-

H-6 axial (H6a): Appears upfield (approx 3.7 ppm).

-

H-6 equatorial (H6e): Appears downfield (approx 4.3 ppm).

-

The Coupling: The H6a signal will be a triplet (or dd) with one very large coupling (

) to H-5. This confirms the trans-diaxial relationship characteristic of the fused dioxane ring.

The 2,3-O-Benzylidene (Dioxolane) Signal

In a sugar protected at the 2,3-positions:

-

H-2 and H-3: These protons typically appear as multiplets with couplings of 4–6 Hz.

-

Absence of Large J: You will not observe the characteristic 10 Hz splitting on these methine protons.

Experimental Protocol: Structural Assignment Workflow

Objective: Assign ring size to an unknown cyclic acetal product. Reagents: Deuterated solvent (CDCl3 preferred for resolution; D2O/MeOD for polar polyols).

Step 1: Sample Preparation

Dissolve ~5-10 mg of product in 0.6 mL CDCl3. Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary) to prevent line broadening that obscures

Step 2: Acquire 1H NMR

Run a standard proton sequence (16-32 scans).

-

Critical Parameter: Ensure sufficient digital resolution (at least 0.2 Hz/point) to accurately resolve multiplets.

Step 3: The "J-Test" Analysis

Focus on the protons adjacent to the acetal oxygens (the

-

Identify the multiplets for the backbone protons (e.g., typically 3.5 – 4.5 ppm).

-

Perform a first-order analysis (or use deconvolution software) to extract

values. -

Decision:

-

Is

present? -

Are all

?

-

Step 4: Validation (NOE or 13C)

If the spectrum is second-order (overlapping peaks) and

-

Run 1H-13C HSQC: Locate the acetal carbon (C-2).

- Dioxane.

- Dioxolane.

-

Run 1D NOE: Irradiate the acetal proton.

-

Dioxane: Strong NOE to both axial protons at C4 and C6 (1,3-diaxial interaction).

-

Dioxolane: Weaker, less specific NOE patterns due to ring flexibility.

-

Figure 2: Decision tree for assigning ring size based on NMR observables.

References

-

Baggett, N., & Buchanan, J. G. (1985).[3] Benzylidene acetals of the D-ribonolactones: a structural reassessment. Journal of the Chemical Society, Chemical Communications. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Ferrier, R. J. (1998). Carbohydrate Chemistry. Royal Society of Chemistry.[3] (Specific data on 4,6-O-benzylidene vs 2,3-O-benzylidene shifts).

Sources

A Comparative Analysis of Surfactant Properties: 1,3-Dioxane vs. Linear Alkyl Chains

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular architecture of a surfactant's hydrophobic tail is a critical determinant of its physicochemical properties and, consequently, its performance in various applications, from drug delivery to industrial formulations. While linear alkyl chains have been the cornerstone of surfactant design for decades, there is growing interest in exploring alternative hydrophobic moieties that can impart unique functionalities. This guide provides an in-depth technical comparison of surfactants featuring a 1,3-dioxane ring within their hydrophobic tail versus traditional surfactants with linear alkyl chains.

The central hypothesis is that the introduction of a rigid, heterocyclic 1,3-dioxane structure into the hydrophobe will significantly alter the surfactant's self-assembly behavior, interfacial properties, and ultimately, its application potential. This is attributed to the steric bulk and conformational rigidity of the dioxane ring compared to the flexibility of a linear alkyl chain. This guide will dissect these differences through a comparative analysis of their core surfactant properties, supported by experimental data and detailed protocols.

Molecular Architecture: A Tale of Two Hydrophobes

The fundamental difference between the two classes of surfactants lies in the geometry and flexibility of their hydrophobic tails.

-

Linear Alkyl Chain Surfactants: These are the most common type of surfactants, characterized by a flexible, straight hydrocarbon chain. This flexibility allows for efficient packing into various micellar structures.

-

1,3-Dioxane Surfactants: These surfactants incorporate a six-membered 1,3-dioxane ring into their hydrophobic tail. This ring introduces a bulky, conformationally restricted segment, which can influence how the surfactant molecules pack at interfaces and in micelles. The synthesis of these surfactants typically involves the acid-catalyzed reaction of an aliphatic aldehyde with a 1,3-diol, such as 2,2-bis(hydroxymethyl)propionic acid.[1]

Caption: Molecular architecture of linear vs. 1,3-dioxane surfactants.

Comparative Analysis of Surfactant Properties

The structural differences between these two surfactant classes manifest in their key physicochemical properties.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a measure of the surfactant's efficiency in forming these structures.

| Surfactant Type | Alkyl Chain Length | CMC (mol/dm³) at 25°C | Reference |

| Sodium cis-(2-n-nonyl-5-methyl-1,3-dioxan-5-yl)carboxylate | C9 (equivalent) | 2.0 x 10⁻² | [1] |

| Sodium Decanoate | C9 | 9.8 x 10⁻² | [1] |

| Sodium cis-(2-n-undecyl-5-methyl-1,3-dioxan-5-yl)carboxylate | C11 (equivalent) | 2.5 x 10⁻³ | [1] |

| Sodium Dodecanoate | C11 | 2.4 x 10⁻² | [1] |

Key Insights:

-

Experimental data indicates that anionic surfactants with a 1,3-dioxane ring exhibit a lower CMC compared to their linear alkyl carboxylate counterparts with a similar number of carbon atoms in the hydrophobic tail.[1]

-

This suggests that the presence of the 1,3-dioxane ring, despite its bulkiness, promotes micellization at lower concentrations. This could be attributed to the increased hydrophobicity imparted by the cyclic structure, which favors the removal of the surfactant molecule from the aqueous environment.

Surface Tension Reduction

A key function of surfactants is their ability to reduce the surface tension of a liquid. The effectiveness of a surfactant is often judged by the surface tension value at its CMC (γ_CMC).

| Surfactant Type | Alkyl Chain Length | γ_CMC (mN/m) at 25°C | Reference |

| Sodium cis-(2-n-heptyl-5-methyl-1,3-dioxan-5-yl)carboxylate | C7 (equivalent) | 38.0 | [1] |

| Sodium cis-(2-n-nonyl-5-methyl-1,3-dioxan-5-yl)carboxylate | C9 (equivalent) | 36.8 | [1] |

| Sodium cis-(2-n-undecyl-5-methyl-1,3-dioxan-5-yl)carboxylate | C11 (equivalent) | 36.5 | [1] |

| Sodium Dodecanoate | C11 | 24.5 | [1] |

Key Insights:

-

1,3-dioxane-based surfactants are effective at reducing the surface tension of water.[1]

-

However, for a comparable hydrophobic chain length, sodium dodecanoate (a linear surfactant) achieves a lower surface tension at its CMC compared to the tested 1,3-dioxane derivatives.[1] This suggests that while 1,3-dioxane surfactants are surface-active, their packing at the air-water interface may be less efficient than that of linear surfactants, leading to a slightly higher surface tension. The bulky dioxane ring may disrupt the formation of a highly ordered and compact monolayer at the interface.

Krafft Temperature

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the surfactant's solubility is too low for micellization to occur.

Theoretical Considerations:

-

The bulky and rigid 1,3-dioxane ring may disrupt the crystalline packing of the surfactant molecules compared to their linear counterparts. This less efficient packing could lead to a lower Krafft temperature for 1,3-dioxane surfactants, potentially making them more effective at lower temperatures. However, this is a hypothesis that requires experimental verification.

Micellar Structure and Packing

The shape and size of micelles are governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the hydrophobic tail.

Theoretical Considerations:

-

The 1,3-dioxane ring introduces a significant steric hindrance that likely increases the effective volume of the hydrophobic tail.

-

This increased bulk may hinder the formation of tightly packed spherical micelles, which are common for single-chain linear surfactants. It is plausible that 1,3-dioxane surfactants may favor the formation of more loosely packed or non-spherical aggregates, such as ellipsoidal or cylindrical micelles, or even vesicles at higher concentrations.

-

The concept of the packing parameter suggests that an increase in the volume of the hydrophobic part, without a proportional increase in the headgroup area, would favor structures with smaller curvature.[3]

Application-Specific Performance: A Look at Drug Delivery

The unique properties of 1,3-dioxane surfactants could offer advantages in specific applications, particularly in drug delivery, where the solubilization of poorly water-soluble drugs is a major challenge.

Potential Advantages of 1,3-Dioxane Surfactants in Drug Solubilization:

-

Increased Solubilization Capacity: The potentially larger and more disordered core of micelles formed by 1,3-dioxane surfactants could provide a more capacious environment for the encapsulation of bulky drug molecules.

-

Modified Drug Release Profiles: The altered micellar structure and potential for pH-sensitive hydrolysis of the acetal linkage in the 1,3-dioxane ring could be exploited for controlled drug release applications. The hydrolysis of the dioxane ring would lead to the breakdown of the surfactant molecule and subsequent release of the encapsulated drug.